3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
Overview
Description
Synthesis Analysis
This compound can be synthesized through a reaction involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Tumosienė et al. (2019) explored the synthesis of various carboxylic acid derivatives, including compounds similar to 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide, noting their potent antioxidant activities, some even surpassing well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Biological Evaluation and Activity
- Rao and Subramaniam (2015) synthesized a series of carboxamide analogs derived from 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide, which showed promising antibacterial and antitubercular activities (Rao & Subramaniam, 2015).
Synthesis and Reactivity
- Research by Jakubkienė et al. (2012) involved the synthesis of pyrimido[2,1-c][1,2,4]triazine derivatives, indicating the versatility and reactivity of similar compounds in chemical syntheses (Jakubkienė et al., 2012).
Antioxidant Activities
- Yeşilkaynak (2016) synthesized a thiourea derivative and its metal complexes, studying their antioxidant activities, showcasing the potential of related compounds in similar applications (Yeşilkaynak, 2016).
Synthesis of Novel Molecules
- Moloney (2000) focused on synthesizing novel molecules such as 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, highlighting the importance of exploring new chemical entities in scientific research (Moloney, 2000).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS3/c10-6-3-1-2-5(4-6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCDBXMOZRMFAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=S)SS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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